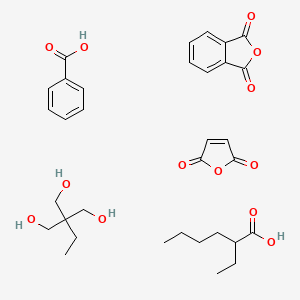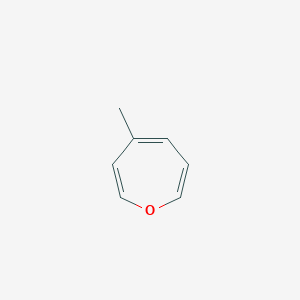
N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an acetyl group, a phenylmethanesulfinyl group, and an L-alanine moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine typically involves the acetylation of 3-(phenylmethanesulfinyl)-L-alanine. This process can be carried out using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine can undergo various types of chemical reactions, including:
Oxidation: The phenylmethanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various acylated analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The phenylmethanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetylphenylalanine
- N-Acetyltyrosine
- N-Acetyltryptophan
- N-Acetylhistidine
Comparison
Compared to these similar compounds, N-Acetyl-3-(phenylmethanesulfinyl)-L-alanine is unique due to the presence of the phenylmethanesulfinyl group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
72286-22-7 |
|---|---|
Molekularformel |
C12H15NO4S |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-benzylsulfinylpropanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-9(14)13-11(12(15)16)8-18(17)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-,18?/m0/s1 |
InChI-Schlüssel |
WSOCUVDAIZMOCD-FAQQKDIKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CS(=O)CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CS(=O)CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


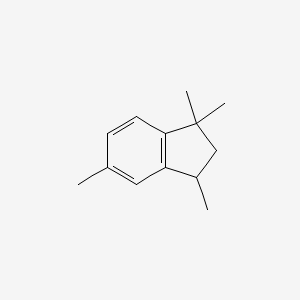

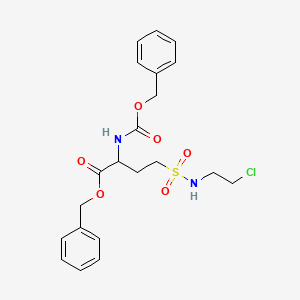
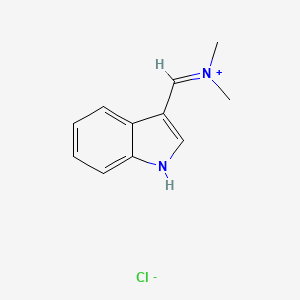
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
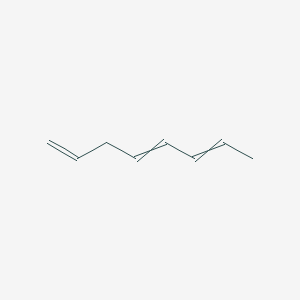
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
